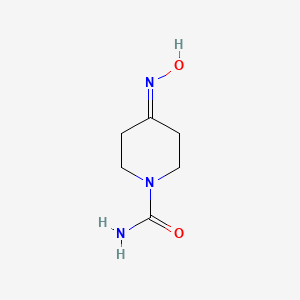

4-(Hydroxyimino)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with hydroxylamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

4-(Hydroxyimino)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-(Hydroxyimino)piperidine-1-carboxamide is C6H11N3O2, with a molecular weight of approximately 143.17 g/mol. The compound features a piperidine ring with a hydroxyimino functional group and a carboxamide moiety, which contributes to its reactivity and biological potential.

Chemistry

- Building Block for Synthesis : this compound serves as a key intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including oximation and nucleophilic substitutions.

- Reagent in Chemical Reactions : The compound is utilized as a reagent in organic synthesis, particularly in the development of new chemical entities with potential therapeutic applications.

Biology

- Biochemical Studies : It is employed in studies investigating enzyme interactions and protein modifications. The hydroxyimino group allows for specific reactivity with carbonyl-containing biomolecules, facilitating the study of protein dynamics.

- Proteomic Applications : this compound is used in N-hydroxylamine tagging strategies, which enable the enrichment and identification of specific proteins within complex biological samples. This application is crucial for proteomic analyses and biomarker discovery.

Medicine

- Potential Therapeutic Agent : Preliminary research indicates that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its interaction with neurotransmitter systems suggests potential utility in treating neurological disorders .

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating its potential in infectious disease treatment.

Industry

- Production of Specialized Materials : The compound is utilized in the synthesis of materials with specific properties, such as polymers and catalysts, highlighting its versatility in industrial applications.

Case Studies and Research Findings

Recent studies have highlighted several promising applications for this compound:

- Pain Management : In animal models, compounds similar to this compound demonstrated significant reductions in pain response, indicating potential for clinical applications in analgesia .

- Neurotransmitter Interaction : Binding affinity studies revealed that this compound interacts effectively with dopamine and serotonin transporters, suggesting its utility in treating neurological disorders .

- Antimicrobial Efficacy : Laboratory tests showed that derivatives exhibited antimicrobial properties against several bacterial strains, positioning them as candidates for further development in infectious disease treatment.

Mécanisme D'action

The mechanism of action of 4-(Hydroxyimino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparaison Avec Des Composés Similaires

4-(Hydroxyimino)piperidine-1-carboxamide can be compared with other similar compounds, such as:

4-Piperidinecarboxamide: This compound lacks the hydroxyimino group, which may result in different chemical and biological properties.

4-(Aminomethyl)piperidine-1-carboxamide: This compound has an aminomethyl group instead of a hydroxyimino group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its hydroxyimino group, which imparts specific reactivity and biological activity .

Activité Biologique

4-(Hydroxyimino)piperidine-1-carboxamide, a compound with the molecular formula C6H11N3O2 and a molecular weight of approximately 143.17 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring linked to a hydroxyimino functional group and a carboxamide moiety, which contribute to its unique properties and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to its biological activity. The presence of the hydroxyimino group enhances its nucleophilic properties, allowing it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C6H11N3O2 |

| Molecular Weight | 143.17 g/mol |

| Key Functional Groups | Hydroxyimino, Carboxamide |

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology and proteomics. Its ability to modify proteins through the formation of N-hydroxylamine (NHA) tags allows for the enrichment and identification of specific proteins within complex biological samples.

Neuropharmacological Potential

The compound has been studied for its potential neuropharmacological effects. Preliminary studies suggest that it may serve as an inhibitor for various kinases, including anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM . This inhibition is crucial for developing targeted therapies in cancer treatment.

Proteomic Applications

This compound is utilized in proteomic studies due to its ability to selectively label proteins via reaction with carbonyl groups in cysteine side chains. This specificity enables researchers to isolate and analyze proteins from complex mixtures, facilitating advancements in understanding protein functions and interactions .

The biological mechanism of action involves the interaction of this compound with specific molecular targets, primarily enzymes and receptors. The hydroxyimino group allows for covalent bonding with nucleophilic sites on proteins, modulating their activity and influencing various biochemical pathways.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods often involve the use of specific reagents under controlled conditions to yield derivatives that may exhibit different biological activities. Common reactions include:

- Oxidation : Utilizing agents like hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution : Involving nucleophilic substitution reactions under specific conditions.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in different biological contexts:

- Inhibition Studies : Research demonstrated that derivatives of this compound showed significant inhibition against ALK, suggesting potential therapeutic applications in oncology .

- Proteomic Applications : A study showcased the use of NHA tags derived from this compound for enriching target proteins, leading to improved identification rates in mass spectrometry analyses.

- Neuropharmacological Investigations : Investigations into the neuropharmacological effects revealed promising results regarding its impact on neurotransmitter systems, though further studies are required to elucidate the underlying mechanisms .

Propriétés

IUPAC Name |

4-hydroxyiminopiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHXQHDXBWHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.